molecular formula C7H3N3 B1583803 Pyridine-2,6-dicarbonitrile CAS No. 2893-33-6

Pyridine-2,6-dicarbonitrile

Cat. No. B1583803
CAS RN: 2893-33-6
M. Wt: 129.12 g/mol
InChI Key: XNPMXMIWHVZGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,6-dicarbonitrile is a heterocyclic dinitrile . It has the molecular formula C7H3N3 and a molecular weight of 129.12 . It is used as an organic synthesis intermediate and a pharmaceutical intermediate . It can be used in laboratory research and development processes and in chemical and pharmaceutical synthesis processes .


Synthesis Analysis

Pyridine-2,6-dicarbonitrile can be synthesized through various methods. One method involves the biotransformation of Pyridine-2,6-dicarbonitrile by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . Another method involves the condensation reaction of the appropriate acyl chlorides and aromatic amides . It can also be synthesized by Sonogashira coupling reactions .


Molecular Structure Analysis

The molecular structure of Pyridine-2,6-dicarbonitrile consists of a pyridine ring with two cyano groups attached at the 2 and 6 positions . The compound is a solid at 20 degrees Celsius .


Chemical Reactions Analysis

Pyridine-2,6-dicarbonitrile can undergo various chemical reactions. It can be used to synthesize bis-tetrazoles and pyridine-based tridentate ligand 2,6-bis (α-aminoisopropyl)pyridine . It can also be used to synthesize substituted pyridine products .


Physical And Chemical Properties Analysis

Pyridine-2,6-dicarbonitrile is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 128.0 degrees Celsius . The compound is air-sensitive and should be stored under inert gas .

Scientific Research Applications

Corrosion Inhibition

  • Pyridine derivatives, including those related to Pyridine-2,6-dicarbonitrile, have been studied for their corrosion inhibition properties. Ansari et al. (2015) investigated the inhibition effect of certain pyridine derivatives on mild steel in hydrochloric acid. These derivatives showed significant corrosion inhibition efficiency, attributed to the formation of a protective film on the steel surface (Ansari, Quraishi, & Singh, 2015).
  • Sudheer and Quraishi (2014) also explored the corrosion protection efficiency of pyridine derivatives. Their research revealed high inhibition efficiency, highlighting the potential of these compounds in corrosion protection applications (Sudheer & Quraishi, 2014).

Antimicrobial Properties

  • Koszelewski et al. (2021) conducted a study on the antimicrobial properties of certain pyridine derivatives. These compounds showed significant biological activity against various types of bacteria, indicating their potential as antimicrobial drugs (Koszelewski et al., 2021).

Synthesis and Material Science

  • Guo et al. (2007) presented mechanistic studies leading to a new procedure for rapid microwave-assisted generation of pyridine-3,5-dicarbonitrile libraries. This work indicates the role of such compounds in facilitating efficient and high-throughput synthesis in material science (Guo, Thompson, Reddy, Mutter, & Chen, 2007).
  • Baghernejad (2014) described the synthesis of pyridine dicarbonitriles using nano-TiO2 as a catalyst. This highlights the application of pyridine dicarbonitriles in catalysis and nanotechnology (Baghernejad, 2014).

Electrochemistry

  • Schiavon et al. (1985) explored the use of poly-2,5- and poly-2,6-pyridine coatings in electrochemistry. Their research indicated that poly-2,5-pyridine films displayed reversible cathodic cycles, suggesting their application in developing electroactive polymers (Schiavon, Zotti, & Bontempelli, 1985).

Safety And Hazards

Pyridine-2,6-dicarbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

pyridine-2,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPMXMIWHVZGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1035912-58-3
Record name 2,6-Pyridinedicarbonitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035912-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50183130
Record name Pyridine-2,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,6-dicarbonitrile

CAS RN

2893-33-6
Record name 2,6-Pyridinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2893-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2,6-dicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-2,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,6-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2,6-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
Pyridine-2,6-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
Pyridine-2,6-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
Pyridine-2,6-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
Pyridine-2,6-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
Pyridine-2,6-dicarbonitrile

Citations

For This Compound
93
Citations
AT Baker, P Singh, V Vignevich - Australian Journal of Chemistry, 1991 - CSIRO Publishing
2,6-Di(thiazol-2-yl]pyridine (1a), 2,6-di(4-methylthiazol-2-yl)pyridine (1b) and 2,6-di(2-imid-azolin-2-yl)pyridine (3) have been prepared by the reaction of pyridine-2,6-dicarbothioamide …
Number of citations: 44 www.publish.csiro.au
S Di Pietro, N Gautier, D Imbert, J Pécaut… - Dalton …, 2016 - pubs.rsc.org
Here we report the straightforward synthesis of the ligands Ltz, LtzC8, LtzPEG, LtzAnis and LAnis presenting the same pyridine-bistetrazolate (pytz, L) chelating scaffold but different …
Number of citations: 21 pubs.rsc.org
KH Sugiyarto, DC Craig, AD Rae… - Australian Journal of …, 1993 - CSIRO Publishing
Iron(II) and nickel(II) bis ( ligand ) complexes of 2,6-bis(1,2,4-triazol-3-yl)pyridine and the substituted derivatives 2,6-bis(1(N)-methyl-1,2,4-triazol-3-yl)pyridine 2,6-bis(5-methyl-1,2,4-…
Number of citations: 75 www.publish.csiro.au
AW Cordes, NA George, RC Haddon… - Chemistry of …, 1996 - ACS Publications
Cosublimation of 2,5-furanbis(1,2,3,5-dithiadiazolyl) [F-2,5-S] and iodine affords 1:1 and 2:1 charge-transfer salts, [F-2,5-S][I] and [F-2,5-S] 2 [I]. Cosublimation of 2,6-pyridinebis(1,2,3,5-…
Number of citations: 14 pubs.acs.org
G Desimoni, G Faita, M Guala, C Pratelli - Tetrahedron: Asymmetry, 2002 - Elsevier
(1R,2S)-2-Amino-1,2-diphenylethanol and (1R,2S)-norephedrine are synthons for the stereodivergent syntheses of pybox ligands. The trans-isomers have been synthesised previously …
Number of citations: 40 www.sciencedirect.com
A Bhattacharyya, PM Forster, DB Rego… - European Journal of …, 2016 - Wiley Online Library
2,6‐Bis(5,6‐dipyridyl‐1,2,4‐triazinyl)pyridine (PyBTP) is an interesting ligand owing to the possible variation of its coordination sites and denticity in complexation. Therefore, solution …
RA Oliver - 2022 - search.proquest.com
Elements of the f-block often occur together in mixtures, such as in geological deposits or product and waste streams generated in nuclear processes. Isolation into elementally pure …
Number of citations: 0 search.proquest.com
S Tai, SV Marchi, JD Carrick - Journal of Heterocyclic …, 2016 - Wiley Online Library
The development of materials for efficient chemoselective extraction of minor actinides remains at the forefront of research efforts in the area of separation science. Lewis basic …
Number of citations: 18 onlinelibrary.wiley.com
TG Hill, AL Chin, S Tai, JD Carrick… - Separation Science …, 2018 - Taylor & Francis
The development of liquid–liquid separation processes for the effective removal of minor actinide Am(III) from used nuclear fuel (UNF) using ligand-based strategies continues to be an …
Number of citations: 27 www.tandfonline.com
S Kotha, GT Waghule… - European Journal of …, 2014 - Wiley Online Library
Ring‐closing metathesis (RCM) is a useful protocol for assembling macrocycles. To synthesize normuscopyridine, and its analogues we used RCM as a key step in our strategy. Our …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.